molecular formula C9H11ClN2O4S B11935433 (2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine

(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine

Cat. No.: B11935433
M. Wt: 278.71 g/mol
InChI Key: KXSAIQPPGSSNKX-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-26489112 involves the reaction of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide with various reagents under controlled conditions . The detailed synthetic route includes:

    Starting Material: (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide.

    Reagents: Common reagents used in the synthesis include sodium hydride, dimethylformamide, and chloroform.

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of JNJ-26489112 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions.

    Purification: The product is purified using techniques such as crystallization and chromatography.

    Quality Control: Rigorous quality control measures are in place to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

JNJ-26489112 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

JNJ-26489112 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Topiramate: The predecessor of JNJ-26489112, used for treating epilepsy and migraines.

    Lamotrigine: Another anticonvulsant that inhibits sodium channels.

    Levetiracetam: A broad-spectrum anticonvulsant with a different mechanism of action.

Uniqueness

JNJ-26489112 is unique in its combination of actions on multiple ion channels, which contributes to its broad-spectrum anticonvulsant activity . Unlike topiramate, it lacks activity against carbonic anhydrase, potentially reducing side effects .

Properties

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m1/s1

InChI Key

KXSAIQPPGSSNKX-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N

Origin of Product

United States

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